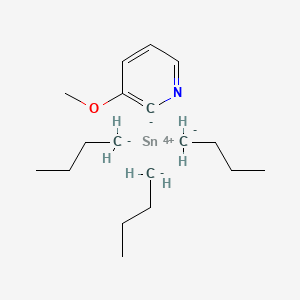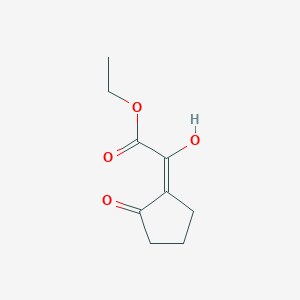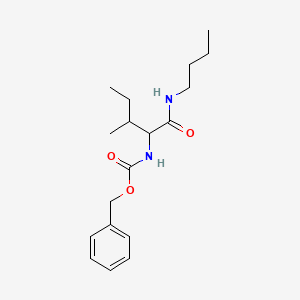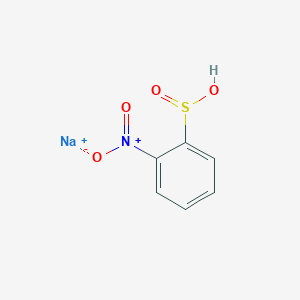
2-Nitrobenzenesulfinic acid sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzenesulfinic acid sodium: is an organosulfur compound with the molecular formula C6H4NO4SNa. It is a derivative of benzenesulfonic acid, where a nitro group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Sulfonation of Nitrobenzene: One common method involves the sulfonation of nitrobenzene using sulfur trioxide (SO3) as the sulfonating agent.
Hydrolysis of Methyl m-nitrobenzoate: Another method involves the hydrolysis of methyl m-nitrobenzoate in the presence of sodium hydroxide, followed by acidification with hydrochloric acid to obtain the desired product.
Industrial Production Methods: Industrial production often utilizes continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of microreactors has been shown to improve process safety and reduce reaction time compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Nitrobenzenesulfinic acid sodium can undergo oxidation reactions to form various sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 2-Nitrobenzenesulfinic acid sodium is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of sulfonic acid derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry:
Dye Manufacturing: this compound is used in the production of dyes and pigments.
Photocatalysis: It is employed in the development of photocatalysts for environmental and energy-related applications.
Mecanismo De Acción
The mechanism of action of sodium;2-nitrobenzenesulfinic acid involves its interaction with molecular targets and pathways in chemical reactions. The nitro group and sulfonic acid moiety play crucial roles in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various organic transformations.
Comparación Con Compuestos Similares
Benzenesulfonic Acid: Similar in structure but lacks the nitro group, making it less reactive in certain reactions.
p-Toluenesulfonic Acid: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
Sulfanilic Acid: Contains an amino group instead of a nitro group, used in different industrial applications.
Uniqueness: 2-Nitrobenzenesulfinic acid sodium is unique due to the presence of both the nitro and sulfonic acid groups, which confer distinct reactivity and versatility in various chemical and industrial processes.
Propiedades
IUPAC Name |
sodium;2-nitrobenzenesulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11);/q;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBODXKXKCBAAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NNaO4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
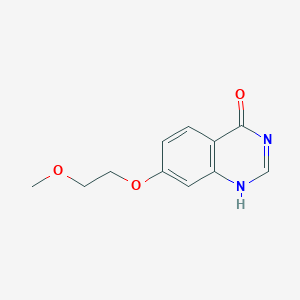
![(6R,7As)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B8071804.png)
![tert-butyl (3aR,8bR)-4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B8071810.png)
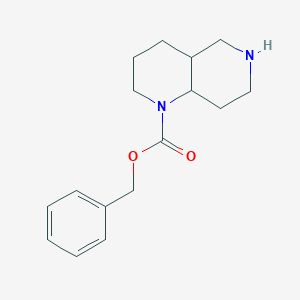

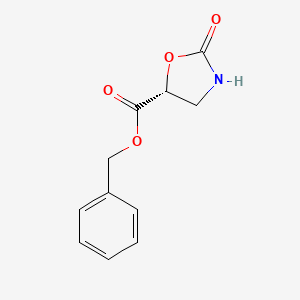

![Propanoic acid, 3-[2-[2-[[5-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]ethoxy]-, rel-](/img/structure/B8071832.png)
![N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8071841.png)
